molecular formula C9H10FNO3 B2992572 2-(4-Fluoro-2-nitrophenyl)propan-1-ol CAS No. 2248353-43-5

2-(4-Fluoro-2-nitrophenyl)propan-1-ol

Cat. No.: B2992572
CAS No.: 2248353-43-5
M. Wt: 199.181
InChI Key: FTDUJWIWWQOIPH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenyl)propan-1-ol is an aromatic alcohol featuring a fluorinated and nitrated phenyl ring attached to a propanol backbone. The compound’s structure includes a hydroxyl group at the terminal carbon of the propane chain and a 4-fluoro-2-nitrophenyl substituent.

Properties

IUPAC Name

2-(4-fluoro-2-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(5-12)8-3-2-7(10)4-9(8)11(13)14/h2-4,6,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDUJWIWWQOIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Fluoro-2-nitrophenyl)propan-1-ol typically involves the nitration of 4-fluorophenylpropan-1-ol. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-(4-Fluoro-2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-Fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 2-(4-Fluoro-2-nitrophenyl)propan-1-ol, differing in substituent positions, functional groups, or backbone linkages:

Table 1: Comparison of Key Structural Features
Compound Name Substituents on Phenyl Functional Groups Molecular Weight (g/mol) Key Properties/Findings
This compound 4-F, 2-NO₂ -OH ~199.17 (calculated) Ortho-nitro group increases steric hindrance; para-fluoro enhances electron-withdrawing effects. Hydroxyl enables hydrogen bonding .
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol 4-NO₂ -OH, -NH₂ ~226.23 (calculated) Para-nitro group alters electronic properties; amino group increases basicity. Potential chiral applications due to (S)-configuration .
3-((4-Fluoro-2-nitrophenyl)amino)propanol 4-F, 2-NO₂ -OH, -NH- 228.20 (calculated) Amino linker enhances flexibility and solubility; similar substituent positions as target compound .
Carbazole derivative () 4-F, 2-NO₂ -OH, -SO₂Ph, -CHO 490.45 Planar carbazole core; dihedral angles (88.45° and 79.26°) between substituent rings. Stabilized by O—H⋯O and C—H⋯O hydrogen bonds .

Electronic and Steric Effects

  • Nitro Group Position : The ortho-nitro group in this compound introduces significant steric hindrance compared to the para-nitro analog (). This may reduce rotational freedom and influence binding interactions in biological systems.
  • Functional Group Variations: Replacing the hydroxyl group with an amino group (as in ) increases basicity and alters hydrogen-bonding capacity. The amino linker in 3-((4-Fluoro-2-nitrophenyl)amino)propanol may improve solubility in polar solvents compared to the direct phenyl-propanol linkage .

Hydrogen Bonding and Crystallography

The carbazole derivative () demonstrates how the 4-fluoro-2-nitrophenyl group participates in hydrogen bonding (O—H⋯O and C—H⋯O) to stabilize crystal packing. In contrast, the amino-containing analog () might exhibit weaker hydrogen bonds due to the -NH- group’s lower acidity compared to -OH .

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